N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide
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Overview
Description
“N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide” is a complex organic compound that contains several functional groups. It has a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains an acetamide group, which is a carboxamide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the acetamide group would likely have a significant impact on the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The thiazole ring is known to participate in various chemical reactions . The acetamide group could also be involved in reactions, particularly if conditions were such that it could be hydrolyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
One area of application involves the synthesis and characterization of novel coordination complexes constructed from thiazole derivatives, including pyrazole-acetamide. These complexes have been studied for their structural properties and antioxidant activities. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity, highlighting their potential in the development of antioxidant agents (Chkirate et al., 2019).
Anticancer Research
In anticancer research, thiazole derivatives have been synthesized and evaluated for their anticancer activity. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for their antitumor activities against human lung adenocarcinoma cells, demonstrating high selectivity and potential as anticancer agents (Evren et al., 2019).
Antimicrobial Studies
Thiazole derivatives have also been explored for their antimicrobial properties. For example, a series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives were synthesized and showed significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Praveen et al., 2013).
Enzyme Inhibition and Anti-Diabetic Agents
Another significant application is in the development of enzyme inhibitors and anti-diabetic agents. A series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for their anti-diabetic potential via enzyme inhibition studies, showing potent inhibitory potential against the enzyme and potential as valuable anti-diabetic agents (Abbasi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[[methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-4-5-13(3)6-9-7-15-10(12-9)11-8(2)14/h1,7H,5-6H2,2-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKAHHGEQFAVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CN(C)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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